molecular formula C13H19N3O2 B1406032 Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate CAS No. 1018556-57-4

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate

Cat. No.: B1406032
CAS No.: 1018556-57-4
M. Wt: 249.31 g/mol
InChI Key: WPWATCHYTGUTDP-UHFFFAOYSA-N
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Description

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of 6-aminopyridine with ethyl 3-piperidinecarboxylate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridine derivatives .

Scientific Research Applications

Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate
  • 2-amino-4-(1-piperidine) pyridine derivatives
  • t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-4-3-7-16(9-10)11-5-6-12(14)15-8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWATCHYTGUTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(6-aminopyridin-3-yl)piperidine-3-carboxylate

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